molecular formula C6H10Br2 B12626135 1,6-Dibromohex-1-ene CAS No. 919800-96-7

1,6-Dibromohex-1-ene

Cat. No.: B12626135
CAS No.: 919800-96-7
M. Wt: 241.95 g/mol
InChI Key: KMVWNLOPFVNSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dibromohex-1-ene is an organic compound classified as an alkyl halide. It is characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond at the first carbon. This compound is often used as a versatile building block in organic synthesis due to its reactivity and ability to introduce bromine atoms into various molecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromohex-1-ene can be synthesized through several methods. One common approach involves the bromination of hex-1-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields this compound as the major product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dibromohex-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including polymers and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,6-Dibromohex-1-ene involves its reactivity as an alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dibromohex-1-ene is unique due to its combination of a double bond and two bromine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for introducing bromine atoms and creating complex molecular architectures .

Properties

CAS No.

919800-96-7

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

1,6-dibromohex-1-ene

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h3,5H,1-2,4,6H2

InChI Key

KMVWNLOPFVNSKB-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.